molecular formula C27H63P3Pd B14635820 Palladium;tri(propan-2-yl)phosphane CAS No. 52359-15-6

Palladium;tri(propan-2-yl)phosphane

Cat. No.: B14635820
CAS No.: 52359-15-6
M. Wt: 587.1 g/mol
InChI Key: GBMCMDILJDBBQA-UHFFFAOYSA-N
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Description

Palladium;tri(propan-2-yl)phosphane is a coordination compound where palladium is bonded to three tri(propan-2-yl)phosphane ligands. This compound is significant in the field of organometallic chemistry and is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palladium;tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

PdCl2+3P(i-Pr)3Pd(P(i-Pr)3)3+2HCl\text{PdCl}_2 + 3 \text{P(i-Pr)}_3 \rightarrow \text{Pd(P(i-Pr)}_3)_3 + 2 \text{HCl} PdCl2​+3P(i-Pr)3​→Pd(P(i-Pr)3​)3​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Palladium;tri(propan-2-yl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form palladium(IV) species.

    Reduction: It can be reduced to form palladium(0) species.

    Substitution: The tri(propan-2-yl)phosphane ligands can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Ligand exchange reactions can be carried out using various phosphine ligands under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species.

Scientific Research Applications

Palladium;tri(propan-2-yl)phosphane is widely used in scientific research due to its catalytic properties. Some of its applications include:

    Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism by which palladium;tri(propan-2-yl)phosphane exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    Palladium;tri(phenyl)phosphane: Similar in structure but with phenyl groups instead of propan-2-yl groups.

    Palladium;tri(methyl)phosphane: Contains methyl groups instead of propan-2-yl groups.

    Palladium;tri(tert-butyl)phosphane: Contains tert-butyl groups instead of propan-2-yl groups.

Uniqueness

Palladium;tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic reactions, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

52359-15-6

Molecular Formula

C27H63P3Pd

Molecular Weight

587.1 g/mol

IUPAC Name

palladium;tri(propan-2-yl)phosphane

InChI

InChI=1S/3C9H21P.Pd/c3*1-7(2)10(8(3)4)9(5)6;/h3*7-9H,1-6H3;

InChI Key

GBMCMDILJDBBQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd]

Origin of Product

United States

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